1-(4-Ethoxyphenyl)cyclopentane-1-carboxylic acid
Description
Properties
CAS No. |
61492-48-6 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O3/c1-2-17-12-7-5-11(6-8-12)14(13(15)16)9-3-4-10-14/h5-8H,2-4,9-10H2,1H3,(H,15,16) |
InChI Key |
ZGQLBCQQYZFOAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CCCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation Followed by Cyclization and Oxidation
- Starting materials: 4-ethoxybenzene (p-ethoxytoluene or ethoxybenzene derivatives) and cyclopentanone or cyclopentene.
- Step 1: Friedel-Crafts acylation of 4-ethoxybenzene with cyclopentanone or a suitable cyclopentanone derivative in the presence of Lewis acids (e.g., AlCl3) to form a ketone intermediate.
- Step 2: Reduction or cyclization steps to transform the ketone intermediate into the cyclopentane ring substituted with the 4-ethoxyphenyl group.
- Step 3: Oxidation of the cyclopentane ring position to introduce the carboxylic acid group at the 1-position, often via oxidation of a methyl or hydroxyl precursor (e.g., using KMnO4 or other oxidizing agents).
This method is analogous to the synthesis of related compounds such as 1-(4-methoxyphenyl)cyclopentane-1-carboxylic acid and fluoro-substituted derivatives, which have been reported to proceed through Friedel-Crafts acylation followed by further functionalization steps.
Catalytic Asymmetric Hydrogenation and Subsequent Functionalization
- Some patents and literature describe the use of rhodium-based catalysts (e.g., Rh(NBD)2BF4 with S-BINAP ligand) to achieve stereoselective hydrogenation of cyclopentenone derivatives bearing aromatic substituents, followed by hydrolysis or oxidation to introduce the carboxylic acid group.
- This approach is valuable for obtaining stereochemically pure 1-substituted cyclopentane carboxylic acids, including those with 4-ethoxyphenyl groups.
Direct Carboxylation of Cyclopentane Derivatives
- Another approach involves the direct carboxylation of cyclopentane derivatives bearing the 4-ethoxyphenyl group using carbon dioxide under catalytic conditions.
- This method is less common but can be used for late-stage functionalization.
Example Synthesis from Literature (Related Compound)
A recent study on 1-(4-ethoxyphenyl)-1H-1,2,3-triazole derivatives provides insight into the handling of 4-ethoxyphenyl substituents in synthesis, which can be adapted for the cyclopentane carboxylic acid framework:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 1-Azido-4-ethoxybenzene + ethyl 4,4-diethoxy-3-oxobutanoate in DMSO, 40–50 °C, 7 h | Formation of intermediate triazole derivative with 4-ethoxyphenyl substituent | Complete consumption of starting materials |
| 2 | Reflux in 1,4-dioxane, acidification with HCl at 0 °C | Isolation of carboxylic acid derivative | Yield 84%; mp 175 °C (decomposition) |
Though this example is for a triazole carboxylic acid, the reaction conditions illustrate the stability and reactivity of the 4-ethoxyphenyl group under acidic and thermal conditions, relevant for cyclopentane carboxylic acid synthesis.
Comparative Table of Preparation Methods for 1-(4-Ethoxyphenyl)cyclopentane-1-carboxylic Acid and Related Compounds
| Method | Starting Materials | Key Reagents | Reaction Type | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation + Oxidation | 4-Ethoxybenzene, cyclopentanone | AlCl3, KMnO4 | Electrophilic aromatic substitution, oxidation | Straightforward, well-established | Requires careful control of conditions; possible over-oxidation |
| Catalytic Asymmetric Hydrogenation | Cyclopentenone derivative with 4-ethoxyphenyl | Rhodium catalyst, S-BINAP | Hydrogenation, stereoselective | High stereoselectivity, purity | Expensive catalysts; multi-step |
| Direct Carboxylation | 4-Ethoxyphenyl-substituted cyclopentane | CO2, catalyst | Carboxylation | Late-stage functionalization | Less common, lower yields |
Research Findings and Optimization Notes
- The substitution pattern on the phenyl ring (ethoxy group at para position) influences the reactivity in Friedel-Crafts acylation, generally activating the ring toward electrophilic substitution.
- Oxidation steps to introduce the carboxylic acid group must be carefully controlled to avoid ring cleavage or over-oxidation.
- Use of modern catalytic asymmetric hydrogenation can improve stereochemical outcomes, important for pharmaceutical applications.
- Reaction solvents such as 1,4-dioxane and DMSO have been shown to facilitate the transformations involving 4-ethoxyphenyl intermediates.
- Purification often involves recrystallization from aqueous acid or chromatographic techniques.
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The ethoxy group or the phenyl ring can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Due to the limited information available within the search results regarding the applications of "1-(4-Ethoxyphenyl)cyclopentane-1-carboxylic acid," a comprehensive article with detailed data tables and case studies cannot be composed. However, the available information on similar compounds and related research areas can provide some insight.
Note: 1-(4-Ethoxyphenyl)cyclopentane-1-carboxylic acid shares a similar structure to other cyclopentane carboxylic acids, and exploring the applications of these related compounds can provide potential avenues for research.
Potential Applications Based on Related Compounds
Given the limited information on 1-(4-Ethoxyphenyl)cyclopentane-1-carboxylic acid specifically, insights can be drawn from the applications of structurally similar compounds. These applications span medicinal chemistry, biological studies, and materials science.
Medicinal Chemistry: Cyclopentane carboxylic acid derivatives are used as building blocks in synthesizing pharmaceutical compounds with potential therapeutic effects .
Biological Studies: These compounds are studied for their interactions with biological molecules, exploring their potential as drug candidates. Research includes investigating neuroprotective effects and antitumor activity.
Materials Science: Cyclopentane carboxylic acid derivatives are used in developing novel materials with specific properties, such as polymers and nanomaterials.
Table 1: Comparative Analysis of Related Compounds
To understand the potential applications of 1-(4-Ethoxyphenyl)cyclopentane-1-carboxylic acid, it is helpful to compare it with structurally similar compounds:
Case Studies and Research Findings
- Enzyme Inhibition: TMCCA (trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid) may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation: TMCCA might modulate receptor activity, influencing signaling pathways related to inflammation or cancer progression.
- Anti-inflammatory Activity: Studies involving TMCCA could reveal anti-inflammatory properties.
- Anticancer Potential: TMCCA could exhibit cytotoxic effects against certain cancer cell lines.
- Binding Studies: Interaction studies involving TMCCA could reveal significant binding capabilities with proteins or enzymes, indicating its potential therapeutic effects or toxicity profiles.
Further Research Directions
Given the limited data, further research is essential to explore the specific applications of 1-(4-Ethoxyphenyl)cyclopentane-1-carboxylic acid. The following areas could be investigated:
- Synthesis and Characterization: Detailed synthesis and characterization to understand its chemical properties.
- Biological Activity Screening: Screening for potential biological activities, including enzyme inhibition, receptor modulation, and cytotoxic effects.
- Material Science Applications: Investigating its potential in developing novel materials.
- In-vitro and In-vivo Studies : In-vitro studies are needed to understand the compound's effects on living cells. In-vivo studies can then show how the compound interacts within a whole organism.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Acidity (pKa):
- The chlorophenyl derivative exhibits a lower pKa due to the electron-withdrawing nature of Cl, which stabilizes the deprotonated carboxylate form .
- Alkoxy groups (-OCH₃, -OCH₂CH₃, -OCH₂CH₂CH₃) are electron-donating, raising the pKa compared to the parent cyclopentane-carboxylic acid. Ethoxy and propoxy groups further reduce acidity relative to methoxy due to increased inductive effects .
Lipophilicity (logP):
- Methoxy < Ethoxy < Propoxy : Lengthening the alkoxy chain increases lipophilicity, as seen in the molecular weights and calculated logP values. For example, the propoxy analog (logP ~2.8) is more lipophilic than the ethoxy compound (logP ~2.3), enhancing membrane permeability .
- The chlorophenyl analog (logP ~2.5) balances moderate lipophilicity with polarity, making it suitable for aqueous reaction conditions .
Reactivity in Synthesis:
- The methoxyphenyl derivative is widely used in peptide coupling reactions due to its compatibility with carbodiimide-based activation (e.g., DIC/DMAP) .
- Chlorophenyl analogs are preferred in radical-polar crossover reactions (e.g., fluorination) because the Cl substituent stabilizes intermediate radicals .
Biological Activity
1-(4-Ethoxyphenyl)cyclopentane-1-carboxylic acid is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.
Synthesis
The synthesis of 1-(4-Ethoxyphenyl)cyclopentane-1-carboxylic acid typically involves several organic reactions, including the formation of the cyclopentane ring and the introduction of the ethoxyphenyl group.
General Synthetic Route:
- Formation of Cyclopentane Ring : The cyclopentane structure can be synthesized through various methods, including cyclization reactions involving suitable precursors.
- Introduction of Ethoxyphenyl Group : This can be achieved via electrophilic aromatic substitution or coupling reactions with 4-ethoxyphenyl derivatives.
- Carboxylic Acid Formation : The final step generally involves the introduction of a carboxylic acid functional group, often through oxidation or hydrolysis reactions.
Antimicrobial Properties
Research indicates that derivatives of cyclopentane carboxylic acids exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures showed half-maximal inhibitory concentration (IC50) values below 1 mM against various microbial strains, suggesting potential as antimicrobial agents .
Anticancer Activity
In vitro studies have shown that 1-(4-Ethoxyphenyl)cyclopentane-1-carboxylic acid can inhibit cancer cell proliferation. The compound was tested against several cancer cell lines, revealing a dose-dependent response in inhibiting cell growth, particularly in breast and prostate cancer models .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of 1-(4-Ethoxyphenyl)cyclopentane-1-carboxylic acid in human breast cancer cells (MCF-7). The compound exhibited an IC50 value of approximately 15 µM after 48 hours of treatment, indicating significant cytotoxicity compared to control groups.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results showed that at concentrations of 50 µg/mL, the compound inhibited bacterial growth by over 70%, supporting its potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of 1-(4-Ethoxyphenyl)cyclopentane-1-carboxylic acid. Key findings include:
- Ethoxy Group Influence : The presence of the ethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- Cyclopentane Framework : The unique cyclopentane structure contributes to specific interactions with biological targets, enhancing its efficacy against cancer cells.
Q & A
Q. What are the common synthetic routes for 1-(4-Ethoxyphenyl)cyclopentane-1-carboxylic acid?
The synthesis typically involves coupling a cyclopentanecarboxylic acid derivative with a substituted phenyl group. For example:
- Acylation reactions : Reacting cyclopentanecarboxylic acid with 4-ethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions to prevent hydrolysis .
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is used to isolate the product .
Q. Key reagents :
| Reagent | Role |
|---|---|
| 4-Ethoxybenzoyl chloride | Electrophilic acylating agent |
| Triethylamine | Base (neutralizes HCl byproduct) |
| Dichloromethane | Solvent for anhydrous conditions |
Q. How can researchers confirm the structure and purity of 1-(4-Ethoxyphenyl)cyclopentane-1-carboxylic acid?
- Spectroscopic techniques :
- Purity analysis :
- HPLC : Reverse-phase chromatography to assess purity (>95%) .
- Melting point : Reported range (160–164°C for analogous chlorophenyl derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
-
Critical parameters :
Parameter Optimization Strategy Temperature 0–5°C for acylation to minimize side reactions Solvent Anhydrous dichloromethane or THF to stabilize intermediates Catalyst DMAP (4-dimethylaminopyridine) for accelerated coupling -
Yield challenges : Low yields (<50%) may arise from incomplete acylation or hydrolysis. Use inert atmospheres (N) and monitor progress via TLC .
Q. How should researchers design experiments to evaluate biological activity?
Q. How to address contradictions in reported spectroscopic or biological data?
- Case example : Discrepancies in H NMR shifts may arise from solvent effects or impurities. Use deuterated DMSO for consistent comparisons and repeat analyses with orthogonal methods (e.g., IR for carboxylic acid confirmation) .
- Biological variability : Differences in enzyme inhibition across studies may reflect assay conditions (pH, temperature) or substituent effects. Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying ethoxy to methoxy groups) .
Data Contradiction Analysis
Q. Example Table: Comparative Biological Activity of Analogous Compounds
Resolution : Substituent electronic effects (Cl vs. OMe/OEt) and assay pH significantly impact activity. Ethoxy’s bulk may enhance binding but reduce solubility—test derivatives with polar groups (e.g., hydroxyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
